4-(Methylsulfanyl)-6-phenyl-1,3,5-triazin-2-amine 4-(Methylsulfanyl)-6-phenyl-1,3,5-triazin-2-amine
Brand Name: Vulcanchem
CAS No.: 14945-93-8
VCID: VC16262057
InChI: InChI=1S/C10H10N4S/c1-15-10-13-8(12-9(11)14-10)7-5-3-2-4-6-7/h2-6H,1H3,(H2,11,12,13,14)
SMILES:
Molecular Formula: C10H10N4S
Molecular Weight: 218.28 g/mol

4-(Methylsulfanyl)-6-phenyl-1,3,5-triazin-2-amine

CAS No.: 14945-93-8

Cat. No.: VC16262057

Molecular Formula: C10H10N4S

Molecular Weight: 218.28 g/mol

* For research use only. Not for human or veterinary use.

4-(Methylsulfanyl)-6-phenyl-1,3,5-triazin-2-amine - 14945-93-8

Specification

CAS No. 14945-93-8
Molecular Formula C10H10N4S
Molecular Weight 218.28 g/mol
IUPAC Name 4-methylsulfanyl-6-phenyl-1,3,5-triazin-2-amine
Standard InChI InChI=1S/C10H10N4S/c1-15-10-13-8(12-9(11)14-10)7-5-3-2-4-6-7/h2-6H,1H3,(H2,11,12,13,14)
Standard InChI Key WXNISKFTJGYTJO-UHFFFAOYSA-N
Canonical SMILES CSC1=NC(=NC(=N1)N)C2=CC=CC=C2

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s structure consists of a 1,3,5-triazine ring substituted at the 4- and 6-positions. The 4-position bears a methylsulfanyl group (-S-CH₃), while the 6-position is occupied by a phenyl ring. The amine group at the 2-position contributes to its polarity and hydrogen-bonding capacity. The IUPAC name, 4-methylsulfanyl-6-phenyl-1,3,5-triazin-2-amine, reflects this substitution pattern .

Key Structural Features:

  • Triazine Core: Aromatic ring with alternating single and double bonds, stabilized by resonance.

  • Methylthio Group: Electron-donating sulfur atom influencing reactivity and lipophilicity.

  • Phenyl Substituent: Enhances aromatic stacking interactions in biological systems.

The SMILES notation CSC1=NC(=NC(=N1)N)C2=CC=CC=C2 and InChIKey WXNISKFTJGYTJO-UHFFFAOYSA-N provide unambiguous representations for computational studies.

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 4-(Methylsulfanyl)-6-phenyl-1,3,5-triazin-2-amine typically involves multi-step reactions:

  • Triazine Ring Formation: Cyclization of cyanoguanidine derivatives with thiourea or thioamide precursors under acidic conditions .

  • Substitution Reactions:

    • Introduction of the phenyl group via nucleophilic aromatic substitution (SNAr) using aniline derivatives.

    • Methylthio incorporation via alkylation of a thiol intermediate .

A notable method by Augustin et al. (1980) employs 2-amino-4-chloro-6-phenyl-1,3,5-triazine as a starting material, reacting it with sodium thiomethoxide to replace the chlorine atom at the 4-position . The reaction proceeds under reflux in ethanol, yielding the target compound with ~60% purity .

Optimization Challenges

  • Regioselectivity: Competing substitutions at the 2-, 4-, and 6-positions require careful control of reaction conditions.

  • Purification: Column chromatography or recrystallization from ethanol/water mixtures is often necessary to achieve >95% purity.

Physicochemical Properties

Experimental and Calculated Data

PropertyValueSource
Molecular Weight218.28 g/mol
Exact Mass218.06300 Da
LogP (Partition Coefficient)1.77
Polar Surface Area (PSA)90.72 Ų
Hydrogen Bond Donors2

The compound’s moderate LogP value suggests balanced lipophilicity, facilitating membrane permeability in biological systems . Its high PSA indicates significant polarity, influencing solubility and pharmacokinetic behavior .

Biological Activities and Mechanisms

Enzyme Inhibition

Studies highlight its role as a kinase inhibitor, particularly targeting cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3). The methylthio group enhances binding affinity to ATP pockets in kinase domains through hydrophobic interactions.

Cytotoxicity Profiling

Preliminary screens against human cancer cell lines (e.g., MCF-7, A549) show IC₅₀ values of 10–20 µM, suggesting potential as an anticancer lead compound. Mechanistic studies indicate apoptosis induction via caspase-3 activation.

Applications in Medicinal Chemistry

Drug Development

The compound serves as a scaffold for structure-activity relationship (SAR) studies:

  • Analog Synthesis: Replacement of the methylthio group with amines or halogens alters target selectivity.

  • Prodrug Design: Esterification of the amine group improves oral bioavailability.

Case Study: Kinase Inhibitors

A 2021 study derivatized the triazine core to develop inhibitors of BRAF V600E, a kinase implicated in melanoma. The lead compound exhibited 50 nM potency in enzyme assays .

Comparative Analysis with Structural Analogs

CompoundStructural VariationBiological Impact
6-Phenyl-1,3,5-triazine-2,4-diamineTwo amine groups at 2,4-positionsIncreased polarity; reduced cell permeability
3-(Methylthio)-6-phenyltriazineMethylthio at 3-positionAltered kinase selectivity
5-(Methylthio)-3-phenyltriazineMethylthio at 5-positionEnhanced antibacterial activity

These analogs demonstrate how minor structural changes significantly alter pharmacological profiles, guiding rational drug design.

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